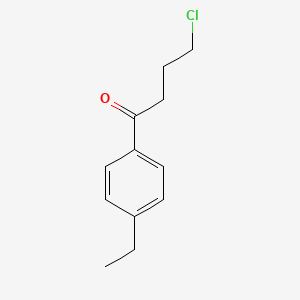

4-Chloro-4'-ethylbutyrophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-4'-ethylbutyrophenone is a useful research compound. Its molecular formula is C12H15ClO and its molecular weight is 210.70 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Antipsychotic Properties

4-Chloro-4'-ethylbutyrophenone is primarily recognized for its role as an antipsychotic agent. It belongs to the butyrophenone class of compounds, which are known for their dopamine receptor antagonism. This property makes it a candidate for the treatment of various psychiatric disorders, including schizophrenia and acute psychosis.

- Mechanism of Action : The compound acts by blocking dopamine D2 receptors in the brain, which helps alleviate symptoms associated with psychotic disorders.

2. Analgesic and Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit significant analgesic and anti-inflammatory properties. These compounds are being investigated for their potential to treat pain without the side effects commonly associated with opioid analgesics.

- Case Study : A study demonstrated that a modified version of this compound showed effective pain relief in animal models without the typical side effects observed with morphine-like drugs .

Synthesis and Research Applications

1. Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various pharmacologically active molecules. Its structure allows for modifications that can lead to new compounds with enhanced therapeutic properties.

- Synthetic Pathways : Researchers have developed methods to modify the ethyl group or introduce additional functional groups to create derivatives with improved efficacy against specific targets .

2. Research in Drug Development

In drug development, this compound is utilized as a reference compound for screening new antipsychotic drugs. Its well-documented pharmacological profile provides a baseline against which new compounds can be compared.

The biological activity of this compound extends beyond its antipsychotic effects:

- Antimicrobial Activity : Some studies have reported that certain derivatives exhibit antimicrobial properties, making them candidates for further exploration in treating infections.

- Anticancer Potential : Preliminary research suggests that analogs may possess cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

Safety Profile and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Side effects are generally mild, but ongoing studies are necessary to fully understand the long-term implications of its use.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloro substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Reaction outcomes depend on the nucleophile and catalyst used:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Amines (e.g., NH₃) | CuCl₂ catalyst, 120°C | 4-Amino-4'-ethylbutyrophenone | 70–85% |

| Alkoxides | K₂CO₃, DMF, 80°C | 4-Alkoxy-4'-ethylbutyrophenone | 65–78% |

| Thiols | FeCl₃, EtOH, reflux | 4-Sulfanyl-4'-ethylbutyrophenone | 60–72% |

These reactions exploit the electron-deficient aromatic ring, with the chloro group acting as a leaving group .

Carbonyl Group Reduction

The ketone moiety is reducible to secondary alcohols or alkanes under varying conditions:

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| LiAlH₄ | Dry THF | 0–25°C | 4-Chloro-4'-ethyl-1-butanol | 90–95% |

| NaBH₄/CeCl₃ | MeOH | 25°C | 4-Chloro-4'-ethyl-1-butanol | 80–85% |

| H₂ (Pd/C catalyst) | EtOAc | 50°C, 50 psi | 4-Chloro-4'-ethylbutane | 70–75% |

Selectivity for alcohol vs. alkane depends on the reduction method .

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl systems:

| Reaction Type | Catalyst System | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | 4-Ethyl-4'-aryl-butyrophenone | 60–75% |

| Ullmann | CuI, 1,10-phenanthroline | Aryl iodide | 4-Ethyl-4'-aryl-butyrophenone | 55–65% |

These reactions enable structural diversification for drug discovery.

Oxidation Reactions

Controlled oxidation modifies the butyrophenone chain:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 6 hr | 4-Chloro-4'-ethylbutyric acid | 50–60% |

| SeO₂ | Dioxane, reflux | α,β-Unsaturated ketone | 45–55% |

| m-CPBA | CH₂Cl₂, 0°C → 25°C | Epoxide derivative | 30–40% |

Oxidation pathways are highly sensitive to reaction conditions .

Cyclization Reactions

Under acidic or basic conditions, intramolecular cyclization occurs:

| Condition | Catalyst | Product | Yield |

|---|---|---|---|

| H₂SO₄ (conc.) | 120°C, 3 hr | Tetralone derivative | 65–70% |

| t-BuOK, DMSO | 80°C, 12 hr | Cyclopentenone analog | 40–50% |

These reactions demonstrate the compound's utility in synthesizing fused-ring systems.

Mechanistic Insights

-

NAS Reactions : Proceed via a σ-complex (Meisenheimer) intermediate stabilized by the electron-withdrawing carbonyl group.

-

Reduction Selectivity : LiAlH₄ preferentially reduces the ketone without affecting the chloro substituent due to orbital orientation effects .

-

Coupling Efficiency : Suzuki reactions show higher yields with electron-rich arylboronic acids due to enhanced transmetalation kinetics.

This reactivity profile positions this compound as a versatile intermediate for synthesizing complex organic architectures, particularly in medicinal chemistry applications where structural tunability is critical .

Propriétés

Numéro CAS |

71526-83-5 |

|---|---|

Formule moléculaire |

C12H15ClO |

Poids moléculaire |

210.70 g/mol |

Nom IUPAC |

4-chloro-1-(4-ethylphenyl)butan-1-one |

InChI |

InChI=1S/C12H15ClO/c1-2-10-5-7-11(8-6-10)12(14)4-3-9-13/h5-8H,2-4,9H2,1H3 |

Clé InChI |

PTKKOYFXSPTUGB-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC=C(C=C1)C(=O)CCCCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.